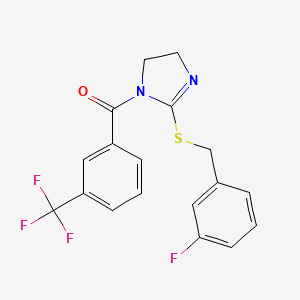

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2OS/c19-15-6-1-3-12(9-15)11-26-17-23-7-8-24(17)16(25)13-4-2-5-14(10-13)18(20,21)22/h1-6,9-10H,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFJVKBZUSDCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Thioether Formation: The thioether linkage is introduced by reacting 3-fluorobenzyl chloride with thiourea to form the corresponding thioether.

Coupling Reaction: The final step involves coupling the thioether-imidazole intermediate with 3-(trifluoromethyl)benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Substitution: The fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a ligand in receptor binding studies. The presence of fluorine atoms can enhance binding affinity and selectivity towards certain biological targets.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. The imidazole ring is a common pharmacophore in many drugs, and the trifluoromethyl group can improve metabolic stability and bioavailability.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone exerts its effects would depend on its specific application. In a biological context, it could interact with enzyme active sites or receptor binding sites, modulating their activity. The fluorinated aromatic rings may enhance binding through hydrophobic interactions, while the imidazole ring could participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s 4,5-dihydro-1H-imidazole core reduces aromaticity compared to fully unsaturated imidazoles (e.g., 1H-imidazoles). This partial saturation may enhance conformational flexibility and alter binding interactions in biological systems. For example:

Substituent Analysis

Key substituents influence reactivity and bioactivity:

- 3-Fluorobenzylthio group : The fluorine atom introduces electronegativity, while the benzylthio moiety enhances lipophilicity. Comparable compounds, such as 1-(3-chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole , use halogenated aryl groups to improve metabolic stability .

- 3-(Trifluoromethyl)phenyl methanone: The CF₃ group is a strong electron-withdrawing substituent, often used to enhance binding affinity in medicinal chemistry. This contrasts with derivatives like 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, where a chloro group provides moderate electron withdrawal .

Physicochemical Properties Comparison

Molecular Weight and Melting Points

The target compound’s molecular weight (396.37 g/mol) is intermediate compared to triphenylimidazole derivatives (e.g., 459.54 g/mol for 6a) . Melting points for similar compounds range from 100–135°C, suggesting that the target may exhibit comparable thermal stability if crystallinity is maintained.

Biological Activity

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone , also known as a thioether derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 328.41 g/mol. The structure includes an imidazole ring, a thioether linkage, and a trifluoromethyl phenyl group, which may influence its biological activity.

Synthesis

The synthesis typically involves several key steps:

- Formation of the Imidazole Ring : This is achieved through the condensation of appropriate precursors under acidic or basic conditions.

- Introduction of the Thioether Group : Nucleophilic substitution reactions are employed to attach the fluorobenzylthio group.

- Attachment of the Trifluoromethyl Phenyl Group : This can be accomplished through various coupling reactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown promising results against various bacterial strains, suggesting that the imidazole framework may confer similar properties to our compound .

Anticancer Potential

Studies exploring the anticancer effects of imidazole derivatives have reported varying degrees of cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups on aromatic rings have demonstrated enhanced activity against human glioblastoma and melanoma cells . The specific structural features of our compound, such as the trifluoromethyl group, may enhance its lipophilicity and, consequently, its ability to penetrate cell membranes.

The biological activity is hypothesized to stem from interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thioether and trifluoromethyl groups can participate in hydrogen bonding and π-π stacking interactions .

Case Studies and Research Findings

Several studies have investigated structurally similar compounds:

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer (A-431 cells) | 1.98 ± 1.22 | |

| Compound B | Antimicrobial (Gram-positive bacteria) | <10 | |

| Compound C | Antiproliferative (HT29 cells) | 10–30 |

These findings suggest that modifications in chemical structure significantly impact biological efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives:

- Electron-Withdrawing Groups : Enhance solubility and cellular uptake.

- Aromatic Substituents : Influence binding affinity to target proteins.

- Thioether Linkages : May improve stability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.